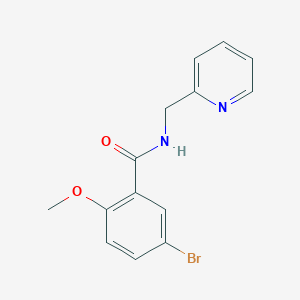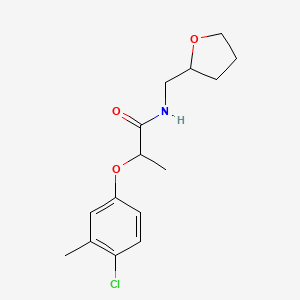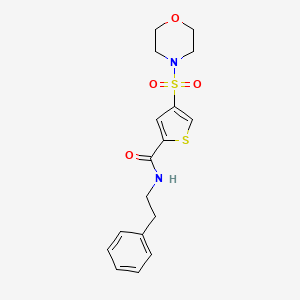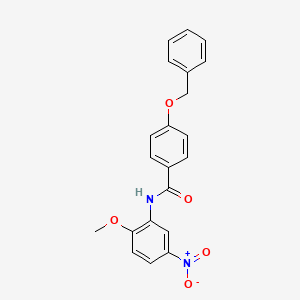![molecular formula C16H16N4O2S2 B4402284 2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4402284.png)
2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals that are derived from triazole, a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. This structural motif is known for its versatility in chemical reactions and its significant role in medicinal chemistry due to the variety of biological activities associated with its derivatives.
Synthesis Analysis
The synthesis of related triazole derivatives involves multistep chemical reactions, starting from basic building blocks to achieve the desired complex structures. For instance, Zareef et al. (2008) described the synthesis of a compound with a similar structural framework, emphasizing the role of intermolecular hydrogen bonds in stabilizing the molecule's structure in the crystalline form (Zareef, Iqbal, Arfan, & Parvez, 2008). Such synthetic approaches often require careful selection of reagents and conditions to facilitate the desired transformations while maintaining the integrity of sensitive functional groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their planar triazole ring, which can form various hydrogen bonding patterns in the solid state. For example, the analysis by Zareef et al. (2008) revealed a crystal structure where molecules form dimers through N—H⋯O hydrogen bonds, highlighting the importance of molecular geometry and hydrogen bonding in determining the compound's physical properties and reactivity (Zareef et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives includes their participation in various organic reactions, such as nucleophilic substitutions and cycloadditions. These reactions can be exploited to introduce different substituents into the triazole ring, altering the compound's chemical and physical properties for specific applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular interactions. The study by Zareef et al. (2008) demonstrates how the crystal structure analysis provides insights into the arrangement of molecules in the solid state and the role of hydrogen bonding in defining the compound's physical characteristics (Zareef et al., 2008).
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-20-15(12-7-5-9-22-12)18-19-16(20)24-10-14(21)17-11-6-3-4-8-13(11)23-2/h3-9H,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOHCYATHULURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2SC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)

![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)


![3-bromo-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B4402249.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B4402258.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4402260.png)
![4-methyl-1-[3-(3-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4402262.png)
![2-(4-ethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4402265.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B4402273.png)

![1-[3-(4-propoxyphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4402281.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid](/img/structure/B4402306.png)